molecular formula C9H14BrN3 B1443441 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211579-06-4

4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine

Cat. No. B1443441
M. Wt: 244.13 g/mol
InChI Key: CRIBHVKYODNAKI-UHFFFAOYSA-N
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Description

“4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine” is a chemical compound with the CAS Number: 1211579-06-4 . It has a molecular weight of 244.13 . It is usually in the form of an oil .


Molecular Structure Analysis

The IUPAC Name of the compound is “4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine” and its InChI Code is "1S/C9H14BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2" .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 244.13 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds like "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" are crucial in the study of cytochrome P450 (CYP) enzymes, which metabolize a diverse array of drugs. Selective chemical inhibitors are used to understand the specific isoforms involved in drug metabolism, which is vital for predicting drug-drug interactions (DDIs). The selectivity and potency of these inhibitors are key to deciphering the contribution of various CYP isoforms to the metabolism of a compound, which can help in the development of safer drugs with fewer side effects (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

The molecule is related to a class of compounds that inhibit Dipeptidyl Peptidase IV (DPP IV), a target for type 2 diabetes mellitus treatment. DPP IV inhibitors prevent the degradation of incretin hormones, which are important for insulin secretion. The search for new DPP IV inhibitors is intense, focusing on molecules that selectively inhibit this enzyme without affecting other substrates. Such research is crucial for developing more effective and safer treatments for diabetes (Mendieta et al., 2011).

DNA Minor Groove Binders

Compounds with structural similarities to "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" are studied for their ability to bind to the DNA minor groove, particularly those with specificity for AT-rich sequences. These interactions are significant for developing drugs that can modulate DNA function, such as anticancer agents or molecular probes for studying gene expression (Issar & Kakkar, 2013).

Synthesis of Heterocycles

The versatility of compounds like "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" in synthesizing various heterocyclic compounds is of great interest. These chemical scaffolds are foundational in drug discovery, serving as the basis for a wide array of therapeutic agents. Research into the reactivity and applications of these compounds in heterocyclic synthesis is vital for uncovering new pharmacophores (Gomaa & Ali, 2020).

Hybrid Catalysts in Organic Synthesis

The exploration of hybrid catalysts for synthesizing medicinally relevant compounds, including those containing pyranopyrimidine cores, underscores the importance of "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" and related structures. These studies highlight innovative approaches to drug synthesis, focusing on catalyst efficiency, environmental impact, and the development of novel therapeutic agents (Parmar et al., 2023).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIBHVKYODNAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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